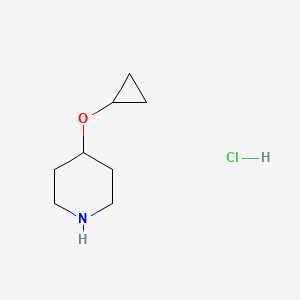

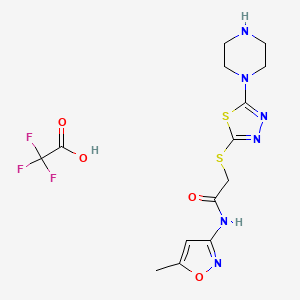

![molecular formula C21H25N5O4S2 B2764371 N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1797127-25-3](/img/structure/B2764371.png)

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been reported to possess various pharmacological activities .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be confirmed by 1H NMR, 13C NMR, IR, MS, and elemental analysis . The singlet signal for the NH group was in the range of 12.10–12.87 ppm and the singlet signal for the =CH group was at δ 8.06–8.63 ppm, which confirmed the successful conduction of condensation .Chemical Reactions Analysis

The reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido is involved in the synthesis of 1,3,4-thiadiazole derivatives. The reaction is relatively sluggish at 10 °C and might produce some side products at 40 °C or higher under the influence of the basic catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have garnered attention due to their antimicrobial properties. In the case of our compound, several derivatives were synthesized and tested against bacterial strains such as E. coli, B. mycoides, and the fungal strain C. albicans. Notably, four compounds exhibited superior antimicrobial activity compared to others .

Anticancer Potential

While research on this specific compound is limited, 1,3,4-thiadiazole derivatives, in general, have shown promise as anticancer agents. These compounds exhibit cytotoxic activity against various cancer cell lines. Further studies could explore the potential of our compound in this context .

Anti-Inflammatory Effects

1,3,4-Thiadiazoles have also demonstrated anti-inflammatory properties. Although specific data for our compound is scarce, it’s worth investigating its potential in modulating inflammatory responses .

Other Biological Activities

Beyond the mentioned fields, 1,3,4-thiadiazoles have been associated with various other biological activities, including antifungal, antituberculosis, analgesic, and antipsychotic effects. While direct evidence for our compound is lacking, these broader trends suggest avenues for further exploration .

Wirkmechanismus

The mechanism of action of 1,3,4-thiadiazole derivatives is related to their ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells . A structure–activity relationship study revealed that the nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

Zukünftige Richtungen

The future directions for the research on 1,3,4-thiadiazole derivatives could involve further exploration of their antimicrobial and anticancer activities. The antibacterial activity of compound 14 was greater than that of the positive control, indicating that this chemical might be used in the future to prevent microbial transmission . Moreover, several compounds showed good antitumor activity against liver carcinoma cell line (HepG2) when compared with the standard drug Doxorubicin .

Eigenschaften

IUPAC Name |

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O4S2/c1-13-20(31-24-23-13)21(28)25-7-4-14(5-8-25)12-22-32(29,30)17-10-15-2-3-18(27)26-9-6-16(11-17)19(15)26/h10-11,14,22H,2-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROVVOIBDCHVMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

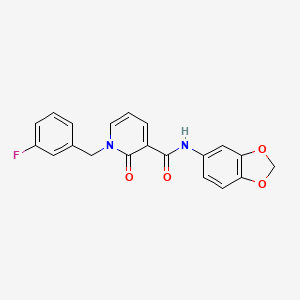

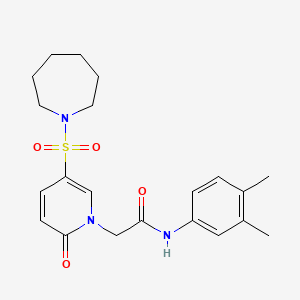

![3-(4-methylbenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2764290.png)

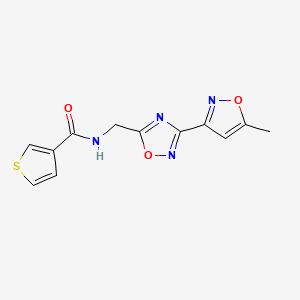

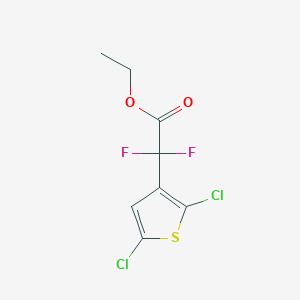

![1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea](/img/structure/B2764294.png)

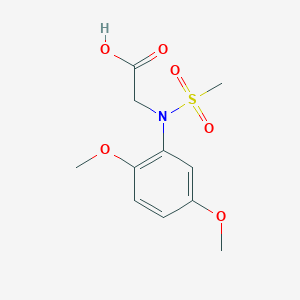

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2764296.png)

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2764306.png)

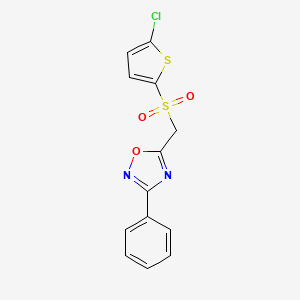

![2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2764307.png)